molecular formula C19H16N2O2 B12602229 (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone CAS No. 906067-39-8

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B12602229
CAS No.: 906067-39-8
M. Wt: 304.3 g/mol
InChI Key: OHBROBNWFXUQIZ-UHFFFAOYSA-N
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Description

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. Common starting materials might include indole derivatives and methoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to less oxidized forms using reducing agents.

    Substitution: Substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex carboline derivatives, while reduction could produce simpler structures.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems and potential therapeutic effects.

    Medicine: Investigated for its potential use in treating neurological disorders, cancer, and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone include other beta-carbolines such as harmine, harmaline, and tetrahydro-beta-carboline.

Uniqueness

What sets this compound apart is its specific structural features, such as the methoxyphenyl group, which may confer unique biological activities and chemical reactivity.

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

CAS No.

906067-39-8

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-methoxyphenyl)methanone

InChI

InChI=1S/C19H16N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-9,21H,10-11H2,1H3

InChI Key

OHBROBNWFXUQIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NCCC3=C2NC4=CC=CC=C34

Origin of Product

United States

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